molecular formula C12H11ClN4O B2744138 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 2109206-08-6

3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2744138
CAS No.: 2109206-08-6
M. Wt: 262.7
InChI Key: YWUANDBCVFLMGV-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound that contains both a triazole and a benzazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the formation of the triazole ring followed by its attachment to the benzazepine structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized through the reaction of hydrazine derivatives with chloroacetic acid, followed by cyclization with a suitable benzazepine precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c13-12-14-7-17(16-12)10-6-5-8-3-1-2-4-9(8)15-11(10)18/h1-4,7,10H,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUANDBCVFLMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3C=NC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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